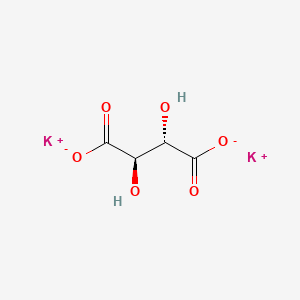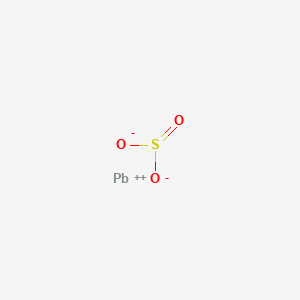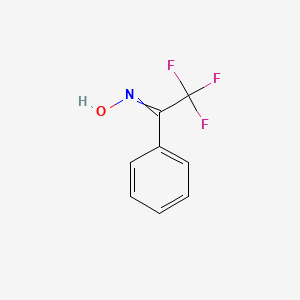
Oxime de 2,2,2-trifluoro-1-phényléthanone
Vue d'ensemble
Description
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is an organic compound with the molecular formula C8H6F3NO. It is a derivative of 2,2,2-trifluoroacetophenone, where the oxime group replaces the carbonyl group.
Applications De Recherche Scientifique
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
Target of Action
The primary targets of 2,2,2-Trifluoro-1-phenylethanone oxime are currently unknown. Oximes, in general, are known for their diverse biological and pharmacological applications . They have been studied for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
Mode of Action
Oximes are known to have the ability to reactivate the enzyme acetylcholinesterase (ache), which is inhibited in cases of organophosphate poisoning . Oxime stereoisomers have important pharmacological properties, and studies have revealed that Z-isomers are more stable and predominant than E-isomers .
Biochemical Pathways
Many oximes are known to inhibit over 40 different kinases, including amp-activated protein kinase (ampk), phosphatidylinositol 3-kinase (pi3k), cyclin-dependent kinase (cdk), and multiple receptor and non-receptor tyrosine kinases .
Pharmacokinetics
The compound’s boiling point is predicted to be 1941±400 °C .
Result of Action
Oximes are known for their potency to act as antidotes against nerve agents .
Action Environment
It is known that the presence of an electron-donating group on the oxime moiety allows to decrease the energy gap between the oxime and the nitrone form and stabilizes this latter, which facilitates addition reactions .
Méthodes De Préparation
The synthesis of N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine typically involves the reaction of 2,2,2-trifluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative .
Analyse Des Réactions Chimiques
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine can be compared with other similar compounds such as:
2,2,2-Trifluoroacetophenone: The parent compound, which lacks the oxime group.
2,2,2-Trifluoro-1-phenylethanol: A reduction product of 2,2,2-trifluoroacetophenone.
2,2,2-Trifluoro-1-phenylhydrazone: Another derivative with a hydrazone group instead of an oxime
Propriétés
Numéro CAS |
655-25-4 |
|---|---|
Formule moléculaire |
C8H6F3NO |
Poids moléculaire |
189.13 g/mol |
Nom IUPAC |
(NE)-N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H/b12-7+ |
Clé InChI |
TUKWYJVGKNCDJJ-KPKJPENVSA-N |
SMILES |
C1=CC=C(C=C1)C(=NO)C(F)(F)F |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\O)/C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C(=NO)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
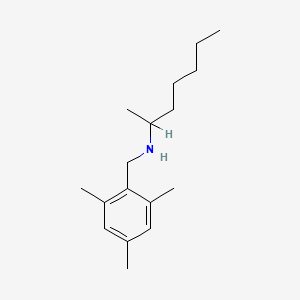



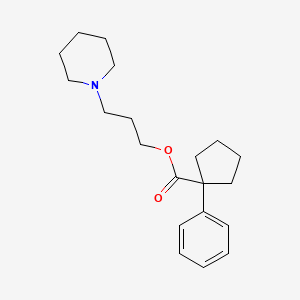

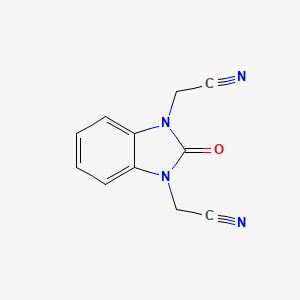
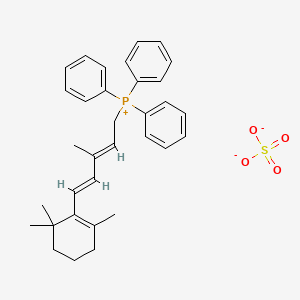

![[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide](/img/structure/B1623216.png)
